2-(4-Butylcyclohexyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Butylcyclohexyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butylcyclohexyl group and a methylphenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylcyclohexyl)-5-(2-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-butylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylcyclohexyl)-5-(2-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-(4-Butylcyclohexyl)-5-(2-methylphenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Butylcyclohexyl)-5-(2-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Butylcyclohexyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-Butylcyclohexyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-(4-Butylcyclohexyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
2-(4-Butylcyclohexyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is unique due to the specific substitution pattern on the oxadiazole ring. The presence of the butylcyclohexyl group and the methylphenyl group imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C19H26N2O |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(4-butylcyclohexyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H26N2O/c1-3-4-8-15-10-12-16(13-11-15)18-20-21-19(22-18)17-9-6-5-7-14(17)2/h5-7,9,15-16H,3-4,8,10-13H2,1-2H3 |
InChI Key |
DISOGSQCLDVDDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2=NN=C(O2)C3=CC=CC=C3C |
Origin of Product |
United States |
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